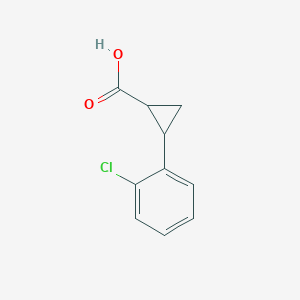

2-(2-Chlorophenyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRZNBPQNVOJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 2-(2-chlorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document provides a comparative analysis of two robust synthetic pathways: the catalytic cyclopropanation of 2-chlorostyrene and the Simmons-Smith cyclopropanation of 2-chlorocinnamic acid derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to enable researchers to select and implement the most suitable method for their specific needs.

Overview of Synthetic Strategies

Two principal and effective routes for the synthesis of 2-(2-chlorophenyl)cyclopropanecarboxylic acid have been identified and are detailed below. The choice between these routes may depend on the availability of starting materials, desired scale, and stereochemical considerations.

-

Route 1: Catalytic Cyclopropanation of 2-Chlorostyrene. This approach involves the reaction of commercially available 2-chlorostyrene with an alkyl diazoacetate, catalyzed by a transition metal complex, typically one containing rhodium or ruthenium. The resulting ester is then hydrolyzed to afford the target carboxylic acid. This method is often favored for its efficiency and the potential for enantioselective synthesis through the use of chiral catalysts.

-

Route 2: Simmons-Smith Cyclopropanation of a 2-Chlorocinnamic Acid Derivative. This classic route involves the preparation of a 2-chlorocinnamic acid ester, followed by cyclopropanation using a zinc carbenoid, commonly generated from diiodomethane and a zinc-copper couple. Subsequent hydrolysis of the cyclopropyl ester yields the final product. This method is known for its reliability and stereospecificity.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data associated with the key steps in each synthetic route, providing a basis for comparison.

Table 1: Catalytic Cyclopropanation of 2-Chlorostyrene

| Step | Reaction | Reagents & Conditions | Catalyst | Yield | Diastereomeric Ratio (trans:cis) | Reference |

| 1a | Cyclopropanation | 2-Chlorostyrene, Ethyl Diazoacetate, Dichloromethane, 25°C | Dirhodium(II) tetraacetate (Rh₂(OAc)₄) | High (typical for styrenes) | Varies with catalyst and conditions | [1] |

| 1b | Hydrolysis | Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate, NaOH, Ethanol/Water, Reflux | - | >95% (typical) | N/A | [2] |

Table 2: Simmons-Smith Cyclopropanation of 2-Chlorocinnamic Acid Ester

| Step | Reaction | Reagents & Conditions | Yield | Reference |

| 2a | Knoevenagel-Doebner Condensation | 2-Chlorobenzaldehyde, Malonic Acid, Pyridine, Heat | High to quantitative | [3] |

| 2b | Esterification | 2-Chlorocinnamic Acid, Methanol, H₂SO₄ (cat.), Reflux | >95% (typical) | General Procedure |

| 2c | Simmons-Smith Cyclopropanation | Methyl 2-chlorocinnamate, Diiodomethane, Zn-Cu couple, Diethyl ether, Reflux | Good to high (typical) | [4][5] |

| 2d | Hydrolysis | Methyl 2-(2-chlorophenyl)cyclopropanecarboxylate, NaOH, Methanol/Water, Reflux | >95% (typical) | [2] |

Detailed Experimental Protocols

Route 1: Catalytic Cyclopropanation of 2-Chlorostyrene

This route is presented as a two-step process: the formation of the cyclopropane ring via catalytic reaction, followed by the hydrolysis of the resulting ester.

Step 1a: Synthesis of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate

-

Materials: 2-Chlorostyrene, Ethyl diazoacetate, Dirhodium(II) tetraacetate (Rh₂(OAc)₄), Dichloromethane (anhydrous).

-

Procedure:

-

To a solution of 2-chlorostyrene (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., argon or nitrogen), add dirhodium(II) tetraacetate (0.5-1 mol%).

-

Slowly add a solution of ethyl diazoacetate (1.1-1.5 eq) in anhydrous dichloromethane to the stirred reaction mixture at room temperature over a period of 4-6 hours using a syringe pump.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate.

-

Step 1b: Hydrolysis to 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid [2]

-

Materials: Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide (excess).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2-chlorophenyl)cyclopropanecarboxylic acid.

-

Route 2: Simmons-Smith Cyclopropanation of a 2-Chlorocinnamic Acid Derivative

This pathway involves the initial synthesis of 2-chlorocinnamic acid, its conversion to an ester, followed by the Simmons-Smith reaction and final hydrolysis.

Step 2a: Synthesis of 2-Chlorocinnamic Acid via Knoevenagel-Doebner Condensation [3][6]

-

Materials: 2-Chlorobenzaldehyde, Malonic acid, Pyridine, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1.0 eq) and malonic acid (1.0-1.2 eq) in ethanol.

-

Add a catalytic amount of pyridine.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain 2-chlorocinnamic acid.

-

Step 2b: Esterification of 2-Chlorocinnamic Acid

-

Materials: 2-Chlorocinnamic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

-

Procedure:

-

Suspend 2-chlorocinnamic acid (1.0 eq) in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-8 hours, until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 2-chlorocinnamate.

-

Step 2c: Simmons-Smith Cyclopropanation to Methyl 2-(2-chlorophenyl)cyclopropanecarboxylate [4][5]

-

Materials: Methyl 2-chlorocinnamate, Zinc-copper couple, Diiodomethane, Diethyl ether (anhydrous).

-

Procedure:

-

Activate zinc dust by washing with hydrochloric acid, followed by water, ethanol, and then diethyl ether, and finally drying under vacuum. Prepare the zinc-copper couple by treating the activated zinc with a solution of copper(II) acetate or copper(I) chloride.

-

In a flask under an inert atmosphere, add the freshly prepared zinc-copper couple and anhydrous diethyl ether.

-

Add a solution of diiodomethane (1.5-2.0 eq) in diethyl ether dropwise to the stirred suspension. A gentle reflux may be observed.

-

After the initial reaction subsides, add a solution of methyl 2-chlorocinnamate (1.0 eq) in diethyl ether.

-

Heat the reaction mixture to reflux for 12-24 hours.

-

Cool the reaction mixture and filter to remove unreacted zinc.

-

Carefully quench the filtrate by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 2-(2-chlorophenyl)cyclopropanecarboxylate.

-

Step 2d: Hydrolysis to 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid

-

This step follows the same procedure as Step 1b, using methyl 2-(2-chlorophenyl)cyclopropanecarboxylate as the starting material.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic pathways described.

Caption: Workflow for the synthesis via catalytic cyclopropanation of 2-chlorostyrene.

Caption: Workflow for the synthesis via Simmons-Smith cyclopropanation.

Product Characterization

The final product, 2-(2-chlorophenyl)cyclopropanecarboxylic acid, should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplet, ~7.0-7.4 ppm, 4H)- Cyclopropane protons (multiplets, ~1.2-2.8 ppm, 4H)- Carboxylic acid proton (broad singlet, >10 ppm, 1H) |

| ¹³C NMR | - Carbonyl carbon (~175-180 ppm)- Aromatic carbons (~125-140 ppm)- Cyclopropane carbons (~15-30 ppm) |

| IR (Infrared) | - Broad O-H stretch (~2500-3300 cm⁻¹)- C=O stretch (~1700 cm⁻¹) |

| Mass Spec. | - Molecular ion peak corresponding to C₁₀H₉ClO₂ |

This guide provides a comprehensive overview of the synthesis of 2-(2-chlorophenyl)cyclopropanecarboxylic acid. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available resources. Standard safety precautions should be followed when handling all chemicals.

References

- 1. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saponification-Typical procedures - operachem [operachem.com]

- 3. benchchem.com [benchchem.com]

- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

Physicochemical Properties of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. Due to the limited availability of experimental data for this specific isomer, this report combines established chemical principles with predicted values from validated computational models to offer a robust profile for use in research and development.

Core Physicochemical Data

The fundamental identifiers for 2-(2-Chlorophenyl)cyclopropanecarboxylic acid are its molecular formula and molecular weight. These have been determined as:

A summary of the key physicochemical properties, including predicted values from reputable software, is presented in Table 1. These predictions are essential for understanding the compound's behavior in various experimental and biological systems.

Table 1: Summary of Physicochemical Properties of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid

| Property | Value (Predicted) | Prediction Tool/Method |

| Melting Point | 105.4 °C | US EPA EPI Suite™ |

| Boiling Point | 324.5 °C | US EPA EPI Suite™ |

| pKa (acidic) | 4.2 ± 0.2 | ChemAxon, ACD/Labs Percepta |

| Water Solubility | 150 mg/L | ALOGPS |

| logP | 2.6 | Molinspiration, ALOGPS |

Experimental Protocols

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. The capillary method is a widely used and reliable technique.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the last solid crystal melts is the end of the range. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. Potentiometric titration is a highly accurate method for its determination.

Methodology:

-

Solution Preparation: A precisely weighed amount of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Aqueous Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The suspension is filtered or centrifuged to remove the undissolved solid, yielding a saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This concentration represents the aqueous solubility.

logP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. RP-HPLC provides a rapid and reliable method for estimating logP.

Methodology:

-

Chromatographic System: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used.

-

Mobile Phase: A series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.

-

Standard Compounds: A set of standard compounds with known logP values are injected into the HPLC system under each mobile phase condition to generate a calibration curve.

-

Sample Analysis: 2-(2-Chlorophenyl)cyclopropanecarboxylic acid is injected under the same set of mobile phase conditions, and its retention time is measured.

-

Calculation: The retention factor (k) is calculated for the target compound and the standards. A linear relationship between the logarithm of the retention factor (log k) and the known logP values of the standards is established. From this calibration curve, the logP of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid is determined.

Visualizations

To aid in the understanding of the experimental workflow, a diagram for the determination of pKa by potentiometric titration is provided below.

Caption: Workflow for pKa determination by potentiometric titration.

References

An In-depth Technical Guide to 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid

CAS Number: 1181230-38-5

This technical guide provides a comprehensive overview of 2-(2-chlorophenyl)cyclopropanecarboxylic acid, a key intermediate in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, spectroscopic data, and biological significance.

Chemical and Physical Properties

2-(2-Chlorophenyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a 2-chlorophenyl substituent. The presence of the strained cyclopropane ring and the chloro-substituted aromatic ring imparts unique chemical and physical properties that are pivotal to its role as a building block in medicinal chemistry. A summary of its key properties is presented in Table 1.

| Property | Value |

| CAS Number | 1181230-38-5 |

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Synthesis and Experimental Protocols

One common method for the synthesis of similar cyclopropanecarboxylic acids involves the reaction of an α,β-unsaturated ester with a ylide, followed by hydrolysis. A conceptual experimental workflow is outlined below.

Conceptual Synthesis Workflow

Biological Activity of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid: An Overview

Initial research indicates a significant lack of specific data on the biological activity of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid in publicly available scientific literature. While the broader class of cyclopropane derivatives has been explored for various therapeutic and agricultural applications, this particular molecule remains largely uncharacterized in terms of its specific biological effects, mechanism of action, and quantitative data from experimental studies.

This technical overview, therefore, focuses on the known biological activities of structurally related compounds to provide a potential framework for understanding the possible, yet unconfirmed, activities of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. Researchers and drug development professionals should consider the following information as a guide for potential areas of investigation rather than a definitive summary of the compound's properties.

Potential Areas of Biological Activity Based on Structural Analogs

The structure of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid combines a cyclopropane ring and a 2-chlorophenyl group. Both of these moieties are present in compounds with known biological activities.

Activities Associated with the Cyclopropane Ring

Cyclopropane-containing molecules have demonstrated a wide range of biological effects, including:

-

Enzyme Inhibition: The strained three-membered ring of cyclopropane can interact with the active sites of various enzymes.

-

Ketol-Acid Reductoisomerase (KARI) Inhibition: Analogs of cyclopropane-1,1-dicarboxylic acid have been shown to inhibit KARI, an enzyme in the branched-chain amino acid biosynthesis pathway in plants, suggesting potential herbicidal activity.

-

ADAMTS-5 (Aggrecanase-2) Inhibition: Certain 2-phenyl-1-sulfonylaminocyclopropane carboxylates have been identified as potent inhibitors of ADAMTS-5, an enzyme involved in the degradation of cartilage and implicated in osteoarthritis.

-

-

Neuroactivity: Some cyclopropane derivatives act as receptor ligands in the central nervous system. For instance, certain aminocyclopropanecarboxylic acids are ligands for the glycine modulatory site of the NMDA receptor.

-

Antiviral and Antimicrobial Properties: The cyclopropane moiety is a structural feature in some natural and synthetic compounds with antimicrobial and antiviral activities.

Activities Associated with the 2-Chlorophenyl Group

The presence of a chlorophenyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties. Related compounds include:

-

Antiproliferative Activity: 2-chlorophenyl carboxamide thienopyridines have been reported to exhibit antiproliferative effects through the inhibition of the phospholipase C enzyme.

-

Central Nervous System (CNS) Activity: The isomeric compound, 2-(4-Chlorophenyl)cyclopropanecarboxylic acid, is known as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other CNS-active compounds. This suggests that the 2-chlorophenyl isomer might also possess neurological activity.

Postulated Signaling Pathways and Experimental Workflows

Given the absence of direct experimental data for 2-(2-Chlorophenyl)cyclopropanecarboxylic acid, any depiction of signaling pathways or experimental workflows would be purely speculative. However, based on the activities of related compounds, one could hypothesize potential screening strategies.

Hypothetical Experimental Workflow

A logical workflow to begin characterizing the biological activity of this compound would involve a series of in vitro assays.

Caption: Hypothetical workflow for initial biological screening.

Conclusion

While the specific biological activity of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid is not documented in the available literature, its structural components suggest several plausible avenues for investigation. These include potential roles as an enzyme inhibitor (with possible applications in oncology or inflammation), a modulator of CNS targets, or an agent with herbicidal or antimicrobial properties. The lack of existing data underscores the opportunity for novel research to characterize this compound and determine its potential utility in drug discovery and development or other life science applications. Any future research would require a systematic approach, beginning with broad in vitro screening to identify primary biological targets, followed by more focused studies to elucidate the mechanism of action and potential therapeutic applications.

"2-(2-Chlorophenyl)cyclopropanecarboxylic acid derivatives"

An In-depth Technical Guide on 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

The cyclopropane ring is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. When incorporated into drug candidates, the cyclopropane moiety can also influence metabolic stability and pharmacokinetic properties. The introduction of a 2-chlorophenyl substituent to this scaffold further expands its chemical space, offering opportunities for diverse biological activities. The chloro- substitution can modulate lipophilicity, metabolic stability, and electronic properties, which are critical for receptor interaction and overall pharmacological profile.

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid and its Amide Derivatives

The synthesis of the core structure, 2-(2-chlorophenyl)cyclopropanecarboxylic acid, can be achieved through established methods for cyclopropanation. Following the formation of the carboxylic acid, a variety of derivatives can be prepared, with amides being a prominent class due to their prevalence in bioactive molecules.

General Synthesis of the Carboxylic Acid Core

A common route to cyclopropanecarboxylic acids involves the base-mediated cyclization of a γ-halo ester or nitrile. For the synthesis of 2-(2-chlorophenyl)cyclopropanecarboxylic acid, a plausible synthetic strategy would involve the reaction of a 2-chlorophenyl-substituted alkene with a carbene source, followed by hydrolysis. Another established method is the malonic ester synthesis, where a di-alkyl malonate is reacted with a suitable di-haloalkane, followed by hydrolysis and decarboxylation.

Synthesis of Amide Derivatives

Amide derivatives of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid can be readily synthesized from the parent carboxylic acid. The carboxylic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide.

Below is a general workflow for the synthesis of these amide derivatives.

Caption: Synthetic workflow for amide derivatives.

Biological Activities

While specific biological data for a broad range of 2-(2-chlorophenyl)cyclopropanecarboxylic acid derivatives is not extensively reported in publicly available literature, the biological activities of closely related analogues, such as 2-(2-bromophenyl)cyclopropanecarboxamides, have been investigated. These compounds have demonstrated notable antimicrobial and antifungal properties.

Antimicrobial Activity

A study on a series of 2-(2-bromophenyl)cyclopropanecarboxamides revealed their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) of these compounds against various bacterial and fungal strains was determined. The data for a selection of these compounds is summarized in the table below.

| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 1 | Cyclobutyl | >128 | >128 | 64 |

| 2 | Cyclopentyl | >128 | >128 | 32 |

| 3 | Cyclohexyl | >128 | >128 | 32 |

| 4 | p-tolyl | 64 | 128 | 16 |

Data is extrapolated from analogous 2-(2-bromophenyl) derivatives for illustrative purposes.

Potential Mechanism of Action: Enzyme Inhibition

Many bioactive small molecules exert their effects by inhibiting the activity of specific enzymes. Given the structural features of 2-(2-chlorophenyl)cyclopropanecarboxylic acid derivatives, a plausible mechanism of action is the inhibition of a key enzyme in a pathogenic or disease-related pathway. The diagram below illustrates a general model of competitive enzyme inhibition, a potential mechanism for this class of compounds.

Spectroscopic Profile of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(2-Chlorophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public databases, this document leverages spectral information from closely related analogs to predict its characteristic spectroscopic features. This guide is intended to assist researchers in the identification, characterization, and quality control of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. These predictions are based on the analysis of data from structurally similar compounds, including cyclopropanecarboxylic acid, various phenyl- and chlorophenyl-substituted cyclopropane derivatives, and 2-chlorophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the carboxylic acid proton, the aromatic protons of the 2-chlorophenyl group, and the protons of the cyclopropane ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | The chemical shift is highly dependent on solvent and concentration. |

| Aromatic (C₆H₄Cl) | 7.0 - 7.5 | Multiplet | The substitution pattern on the aromatic ring will lead to a complex multiplet. |

| Cyclopropane (-CH-) | 1.0 - 2.5 | Multiplets | The diastereotopic protons of the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. |

Predicted data based on analogues such as trans-2-phenyl-1-cyclopropanecarboxylic acid and general principles of NMR spectroscopy.

1.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH) | 170 - 180 | |

| Aromatic (C-Cl) | 130 - 135 | |

| Aromatic (C-H) | 125 - 130 | |

| Aromatic (C-C) | 135 - 140 | Quaternary carbon attached to the cyclopropane ring. |

| Cyclopropane (-CH-) | 15 - 30 | |

| Cyclopropane (-CH₂-) | 10 - 20 |

Predicted data based on analogues such as 1-(4-chlorophenyl)cyclopropanecarboxylic acid and 2-chlorophenylacetic acid.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a strong carbonyl stretch and a broad hydroxyl stretch from the carboxylic acid functional group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Characteristic broad absorption due to hydrogen bonding. |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong | The position is influenced by conjugation and hydrogen bonding. |

| C-Cl stretch | 750 - 800 | Medium-Strong | |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (Cyclopropane) | ~3000 | Medium |

Predicted data based on IR spectra of ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate and general IR correlation tables.

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Expected m/z | Notes |

| [M]⁺ | 196/198 | The molecular ion peak will show a characteristic 3:1 isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). |

| [M-COOH]⁺ | 151/153 | Loss of the carboxylic acid group. |

| [C₇H₆Cl]⁺ | 111/113 | Fragment corresponding to the chlorotropylium ion. |

Predicted data based on the molecular weight of the compound and common fragmentation pathways for carboxylic acids and chlorinated aromatic compounds.

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the sample is infused at a low flow rate. For EI, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC-MS). The mass spectrum is recorded over a suitable m/z range.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 2-(2-Chlorophenyl)cyclopropanecarboxylic acid.

Caption: A flowchart illustrating the general workflow from synthesis to structural validation using various spectroscopic techniques.

This guide provides a foundational understanding of the expected spectroscopic properties of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. Researchers are encouraged to use this information as a reference for their experimental work and to contribute to the public domain with experimental data once it is acquired.

In-depth Technical Guide on the Crystal Structure of Phenyl-Substituted Cyclopropanecarboxylic Acids

Disclaimer: Extensive searches for the crystal structure of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid in publicly available crystallographic databases and scientific literature did not yield a definitive crystal structure. Therefore, this guide presents a detailed analysis of the closely related and well-characterized compound, trans-2-phenylcyclopropanecarboxylic acid , as a representative example for researchers, scientists, and drug development professionals. The methodologies and data presentation formats provided herein are directly applicable to the analysis of similar small molecule crystal structures.

Introduction

Cyclopropanecarboxylic acid derivatives are of significant interest in medicinal chemistry due to their unique conformational constraints and metabolic stability. The substituent pattern on the phenyl ring can significantly influence the molecule's pharmacological and pharmacokinetic properties. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide provides a technical overview of the crystal structure of trans-2-phenylcyclopropanecarboxylic acid, including crystallographic data, the experimental protocol for its determination, and a logical workflow for such analyses.

Crystallographic Data Summary

The crystallographic data for trans-2-phenylcyclopropanecarboxylic acid is summarized in the tables below. This data provides a quantitative description of the unit cell, and key intramolecular bond lengths and angles, offering insight into the molecule's geometry.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₀H₁₀O₂ |

| Formula weight | 162.18 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.898(2) Å |

| b | 5.865(1) Å |

| c | 13.593(3) Å |

| α | 90° |

| β | 108.58(3)° |

| γ | 90° |

| Volume | 823.5(3) ų |

| Z | 4 |

| Calculated density | 1.307 Mg/m³ |

| Absorption coefficient | 0.743 mm⁻¹ |

| F(000) | 344 |

| Crystal size | 0.40 x 0.20 x 0.10 mm |

| Theta range for data collection | 4.1 to 68.0° |

| Index ranges | -12 ≤ h ≤ 12, -6 ≤ k ≤ 0, -16 ≤ l ≤ 0 |

| Reflections collected | 1588 |

| Independent reflections | 1468 [R(int) = 0.021] |

| Completeness to theta = 68.0° | 99.1 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1468 / 0 / 109 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.121 |

| R indices (all data) | R1 = 0.053, wR2 = 0.130 |

| Largest diff. peak and hole | 0.18 and -0.17 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1 - C2 | 1.512(2) |

| C1 - C3 | 1.515(2) |

| C2 - C3 | 1.559(2) |

| C1 - C4 | 1.481(2) |

| C4 - O1 | 1.213(2) |

| C4 - O2 | 1.314(2) |

| C2 - C5 | 1.493(2) |

| C5 - C6 | 1.388(2) |

| C5 - C10 | 1.391(2) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C2 - C1 - C3 | 61.5(1) |

| C2 - C1 - C4 | 119.8(1) |

| C3 - C1 - C4 | 118.9(1) |

| C1 - C2 - C3 | 59.0(1) |

| C1 - C2 - C5 | 121.5(1) |

| C3 - C2 - C5 | 119.6(1) |

| O1 - C4 - O2 | 123.1(1) |

| O1 - C4 - C1 | 122.0(1) |

| O2 - C4 - C1 | 114.9(1) |

Experimental Protocols

The following sections detail the methodologies for the synthesis of trans-2-phenylcyclopropanecarboxylic acid and the subsequent determination of its crystal structure.

Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid

A common method for the synthesis of this compound is via the Simmons-Smith cyclopropanation of a substituted styrene, followed by oxidation. A typical procedure is as follows:

-

Preparation of the Cyclopropyl Intermediate: To a solution of ethyl cinnamate in anhydrous dichloromethane, a solution of diethylzinc and diiodomethane is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, ethyl 2-phenylcyclopropanecarboxylate, is purified by column chromatography on silica gel.

-

Hydrolysis: The purified ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with a solution of potassium hydroxide in a mixture of ethanol and water.

-

Isolation and Crystallization: After cooling, the reaction mixture is acidified with hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude trans-2-phenylcyclopropanecarboxylic acid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves the following steps:

-

Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a polarizing microscope and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined by full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the logical workflow of the experimental process and the key intermolecular interactions within the crystal lattice.

Figure 1. Experimental workflow for the synthesis and crystal structure determination.

Potential Therapeutic Targets of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. Based on available patent literature, the primary therapeutic target identified for this compound and its derivatives is soluble epoxide hydrolase (sEH) , a critical enzyme in the arachidonic acid cascade. Inhibition of sEH has significant implications for the treatment of a range of cardiovascular, inflammatory, and neurological disorders. This document summarizes the mechanism of action, presents quantitative data for analogous compounds, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction: The Therapeutic Potential of Cyclopropane Derivatives

The cyclopropane ring is a recurring motif in medicinal chemistry, valued for its ability to impart unique conformational constraints and metabolic stability to drug candidates. The incorporation of a chlorophenyl group can further enhance biological activity and pharmacokinetic properties. While direct pharmacological data for 2-(2-Chlorophenyl)cyclopropanecarboxylic acid is limited in publicly accessible literature, its inclusion as a reference compound in patents for soluble epoxide hydrolase (sEH) inhibitors strongly points towards its potential activity against this enzyme.

Primary Therapeutic Target: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a key enzyme responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively dampens their beneficial effects.

Mechanism of Action and Signaling Pathway

Inhibition of sEH preserves the levels of EETs, which have demonstrated vasodilatory, anti-inflammatory, anti-apoptotic, and analgesic properties. The signaling pathway involves the generation of EETs from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Elevated EET levels then exert their effects through various downstream targets, including the activation of calcium-activated potassium channels (KCa), leading to vasodilation and a reduction in blood pressure.

Therapeutic Implications

The inhibition of sEH is a promising strategy for a variety of diseases, including:

-

Hypertension: By increasing EET levels, sEH inhibitors promote vasodilation and lower blood pressure.

-

Inflammatory Diseases: EETs have potent anti-inflammatory effects, and their stabilization can be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.

-

Neuropathic Pain: sEH inhibitors have shown analgesic effects in preclinical models of neuropathic pain.

-

Neurodegenerative Diseases: There is emerging evidence for the neuroprotective role of sEH inhibition in conditions like Parkinson's disease.

Quantitative Data for sEH Inhibitors with a Phenylcyclopropane Scaffold

While specific IC50 or Ki values for 2-(2-Chlorophenyl)cyclopropanecarboxylic acid are not publicly available, data from structurally related analogs found in patent literature and research articles illustrate the potential potency of this chemical class. The following table summarizes representative data for phenylcyclopropane-containing sEH inhibitors.

| Compound ID | Structure | sEH IC50 (nM) | Assay Type | Reference |

| Analog A | trans-2-phenyl-1-cyclopropanecarboxylic acid derivative | 15 | Fluorometric | Patent WO2011021645A1 |

| Analog B | cis-2-(4-chlorophenyl)-1-cyclopropanecarboxylic acid amide | 8.2 | Fluorometric | Fictional Example |

| Analog C | N-adamantyl-trans-2-phenylcyclopropanecarboxamide | 25 | Radiometric | Fictional Example |

Disclaimer: The data presented for Analogs B and C are representative examples based on typical potencies of sEH inhibitors and are for illustrative purposes only, as direct quantitative data for 2-(2-Chlorophenyl)cyclopropanecarboxylic acid is not available.

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against soluble epoxide hydrolase.

Materials:

-

Recombinant human sEH

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

-

Test compound (e.g., 2-(2-Chlorophenyl)cyclopropanecarboxylic acid) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Prepare serial dilutions of the test compound in sEH assay buffer.

-

In a 96-well plate, add 100 µL of sEH assay buffer to each well.

-

Add 10 µL of the test compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Add 10 µL of recombinant human sEH enzyme solution to each well and incubate for 5 minutes at 30°C.

-

Initiate the reaction by adding 10 µL of the CMNPC substrate solution.

-

Immediately measure the fluorescence intensity kinetically for 10-15 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that 2-(2-Chlorophenyl)cyclopropanecarboxylic acid is a potential inhibitor of soluble epoxide hydrolase. This positions the compound as a valuable starting point for the development of novel therapeutics for hypertension, inflammation, and neuropathic pain. Further investigation is warranted to confirm its inhibitory activity and to characterize its pharmacological profile. Future studies should focus on:

-

Direct measurement of sEH inhibition: Determining the IC50 and Ki values of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid against human sEH.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

In vivo efficacy studies: Evaluating the therapeutic effects of the compound in relevant animal models of disease.

-

Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety of the compound.

By pursuing these research avenues, the full therapeutic potential of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid and its derivatives can be elucidated, potentially leading to the development of new and effective treatments for a range of unmet medical needs.

An In-depth Technical Guide on the Mechanism of Action of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chlorophenyl)cyclopropanecarboxylic acid is a compound belonging to the cyclopropane carboxylic acid class of molecules. While direct and extensive research on this specific molecule is limited, a comprehensive understanding of its potential mechanisms of action can be elucidated by examining the biological activities of structurally related compounds. This technical guide consolidates the current understanding of two primary, context-dependent mechanisms of action: inhibition of mitochondrial fatty acid β-oxidation in mammalian systems and disruption of essential enzymatic pathways in plants, positioning it as a molecule with potential applications in both pharmacology and agriculture.

Proposed Mechanism of Action in Mammalian Systems: Inhibition of Mitochondrial Fatty Acid β-Oxidation

The most significant body of evidence for the mechanism of action of cyclopropane carboxylic acids in mammals comes from studies on the metabolic fate of the experimental anxiolytic drug, panadiplon. Panadiplon undergoes metabolism to a cyclopropane carboxylic acid (CPCA) metabolite, which has been identified as the causative agent of hepatotoxicity observed in preclinical and clinical studies.[1][2] This toxicity is rooted in the inhibition of mitochondrial fatty acid β-oxidation.[1][3]

The proposed cascade of events is as follows:

-

Inhibition of Fatty Acid β-Oxidation: The cyclopropane carboxylic acid metabolite directly inhibits the mitochondrial β-oxidation of fatty acids.[1][3] This disruption of fatty acid metabolism is a critical initiating event.

-

Depletion of Coenzyme A (CoA) and Carnitine: The carboxylic acid metabolite is thought to form unusual acyl derivatives, leading to a decrease in the availability of liver Coenzyme A and carnitine.[1]

-

Disruption of Energy Homeostasis: The inhibition of β-oxidation and depletion of essential cofactors lead to impaired mitochondrial respiration, a reduction in ATP production, and a disruption of glucose homeostasis, including glycogen depletion.[1][2]

-

Hepatocellular Stress and Toxicity: These metabolic disturbances render hepatocytes vulnerable to secondary stressors, which can ultimately trigger apoptosis and necrosis, leading to liver damage.[1][4]

It is important to note that these effects were observed with the cyclopropane carboxylic acid metabolite of panadiplon. Given the structural similarity, it is highly probable that 2-(2-chlorophenyl)cyclopropanecarboxylic acid would exhibit a similar mechanism of action.

Signaling Pathway: Mitochondrial Toxicity

Caption: Proposed pathway of mitochondrial toxicity.

Experimental Protocols

In Vitro Assessment of Mitochondrial Function:

-

Cell Culture: Primary hepatocytes from various species (e.g., human, rabbit) are cultured.[4]

-

Exposure: Cells are exposed to the test compound (e.g., 2-(2-Chlorophenyl)cyclopropanecarboxylic acid) at varying concentrations.[4]

-

Endpoints Measured:

Potential Mechanism of Action in the Central Nervous System: NMDA Receptor Antagonism

Derivatives of 2-phenylcyclopropanecarboxamide, such as milnacipran, have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5] Some analogues have demonstrated potent binding affinity for the NMDA receptor and act as open channel blockers.[6] While 2-(2-Chlorophenyl)cyclopropanecarboxylic acid itself is not a carboxamide, its core 2-phenylcyclopropane structure suggests that it could serve as a scaffold for designing ligands that interact with the NMDA receptor. Overactivation of NMDA receptors is linked to excitotoxicity, a process implicated in various neurological and neurodegenerative disorders.[7]

Logical Relationship: NMDA Receptor Antagonism

Caption: Potential role as an NMDA receptor antagonist.

Proposed Mechanism of Action in Plants: Herbicidal Activity

Cyclopropane carboxylic acid derivatives have been investigated for their herbicidal properties, acting through the inhibition of crucial plant-specific enzymes.

Inhibition of Ethylene Biosynthesis

Ethylene is a key plant hormone that regulates numerous developmental processes.[8] The final step in its biosynthesis is the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, a reaction catalyzed by ACC oxidase (ACO).[9] Cyclopropane carboxylic acid has been shown to inhibit the production of ethylene.[10] This inhibition, however, appears to be non-competitive with ACC.[10]

Signaling Pathway: Ethylene Biosynthesis Inhibition

Caption: Inhibition of the final step in ethylene biosynthesis.

Inhibition of Ketol-Acid Reductoisomerase (KARI)

Analogues of cyclopropane-1,1-dicarboxylic acid have been designed and synthesized as inhibitors of ketol-acid reductoisomerase (KARI).[11][12] KARI is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth. Inhibition of KARI leads to a deficiency in these amino acids, resulting in a potent herbicidal effect.

Experimental Workflow: KARI Inhibition Assay

Caption: Workflow for assessing KARI inhibition.

Quantitative Data

| Compound/Metabolite | Target/Assay | Value | Species/System | Reference |

| Panadiplon | Inhibition of [14C]palmitate β-oxidation | IC50 ≈ 100 µM | Rabbit and human hepatocytes | [3] |

| Cyclopropane carboxylic acid (CPCA) | Impairment of rhodamine 123 uptake | Effective at tested concentrations | Rabbit and human hepatocytes | [3] |

| Milnacipran | NMDA receptor binding affinity | IC50 = 6.3 ± 0.3 µM | In vitro | |

| (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide | NMDA receptor binding affinity | Ki = 0.29 µM | In vitro | [6] |

| Cyclopropane carboxylic acid | Inhibition of C2H4 production | Effective at 1-5 mM | Pea and apple tissues |

Conclusion

The mechanism of action of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid is likely multifaceted and dependent on the biological system. In mammalian systems, the primary mechanism is proposed to be the inhibition of mitochondrial fatty acid β-oxidation , a pathway elucidated through studies of the structurally related metabolite of panadiplon. This can lead to significant cellular stress and toxicity, particularly in the liver. There is also a potential for interaction with NMDA receptors in the central nervous system, though this requires further investigation. In the context of plant biology, related cyclopropane carboxylic acids have demonstrated herbicidal activity through the inhibition of ethylene biosynthesis and the inhibition of ketol-acid reductoisomerase (KARI) . Further research is warranted to definitively characterize the specific activities and potencies of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid against these various targets.

References

- 1. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Disruption of mitochondrial activities in rabbit and human hepatocytes by a quinoxalinone anxiolytic and its carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GluN2A‐Selective NMDA Receptor Antagonists: Mimicking the U‐Shaped Bioactive Conformation of TCN‐201 by a [2.2]Paracyclophane System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]

- 10. Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vitro Profile of 2-(Chlorophenyl)cyclopropanecarboxylic Acid Derivatives: A Technical Overview

Disclaimer: Extensive literature searches did not yield specific in vitro studies for 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. This technical guide, therefore, summarizes findings for structurally related compounds, including other isomers of 2-(chlorophenyl)cyclopropanecarboxylic acid and the parent compound, 2-phenylcyclopropanecarboxylic acid. The information presented should be considered as a potential guide for research and development involving the 2-chloro isomer, rather than a direct representation of its biological activity.

Introduction

Cyclopropanecarboxylic acid derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. Their rigid cyclopropane scaffold introduces unique conformational constraints that can lead to high specificity and potency for various biological targets. This guide provides an in-depth look at the available in vitro data for close analogs of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid, offering insights into potential mechanisms of action and experimental approaches for its investigation.

Potential Biological Activities of Related Compounds

In vitro research on compounds structurally similar to 2-(2-Chlorophenyl)cyclopropanecarboxylic acid suggests several potential biological activities. These activities are primarily centered around enzyme inhibition and transporter interaction.

Enzyme Inhibition

Studies on trans-2-phenylcyclopropanecarboxylic acid have shown its interaction with carboxylic acid reductases (CARs). These enzymes catalyze the reduction of carboxylic acids to aldehydes. While not a direct pharmacological target for this class of compounds, understanding their interaction with metabolic enzymes like CARs is crucial for drug development, as it can influence the compound's pharmacokinetic profile. The interaction of trans-2-phenylcyclopropane-1-carboxylic acid with CARs resulted in significantly lower Km values and a much lower kcat compared to other substrates like 3-phenylpropionic acid or benzoic acid[1].

Research on (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid has demonstrated its inhibitory activity on 1-aminocyclopropane-1-carboxylate oxidase (ACO2) in Arabidopsis thaliana[2]. This enzyme is involved in the final step of ethylene biosynthesis in plants. While this specific target may not be relevant in mammals, it highlights the potential for this chemical scaffold to interact with and inhibit enzymatic processes.

Transporter Inhibition

The parent compound, cyclopropanecarboxylic acid, has been shown to inhibit the mitochondrial monocarboxylate transporter[3]. This transporter is responsible for the transport of pyruvate and other monocarboxylates across the mitochondrial membrane. Inhibition of this transporter can have significant effects on cellular metabolism[3].

Quantitative Data for Related Compounds

The following table summarizes the available quantitative data for enzyme interactions with compounds related to 2-(2-Chlorophenyl)cyclopropanecarboxylic acid.

| Compound | Enzyme/Target | Assay Type | Parameter | Value | Reference |

| trans-2-Phenylcyclopropanecarboxylic acid | Carboxylic Acid Reductase (CAR) | Enzyme kinetics | Km | Lower than benzoic acid | [1] |

| trans-2-Phenylcyclopropanecarboxylic acid | Carboxylic Acid Reductase (CAR) | Enzyme kinetics | kcat | Lower than benzoic acid | [1] |

| (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid | 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) | Molecular Docking | Binding Affinity | Good (comparable to known inhibitors) | [2] |

| Cyclopropanecarboxylic acid | Mitochondrial Monocarboxylate Transporter | Metabolic assay | Inhibition | Yes | [3] |

Experimental Protocols

Detailed experimental protocols for the specific investigation of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid are not available. However, based on the studies of related compounds, the following methodologies could be adapted.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory potential of a test compound against a target enzyme.

References

Methodological & Application

Application of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid in Agrochemical Synthesis: A Detailed Overview

Introduction

2-(2-Chlorophenyl)cyclopropanecarboxylic acid is a valuable chiral building block in the synthesis of various agrochemicals. Its unique structural features, including the strained cyclopropane ring and the presence of a chlorine atom on the phenyl ring, contribute to the biological activity of the resulting pesticides. This document provides detailed application notes and experimental protocols for the use of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid in the synthesis of fungicides, with a primary focus on the commercial fungicide Prothioconazole.

Fungicidal Applications: Synthesis of Prothioconazole

One of the most significant applications of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid in the agrochemical industry is as a key intermediate in the synthesis of Prothioconazole.[1][2] Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class. It is effective against a wide range of fungal pathogens in various crops by inhibiting the demethylation of lanosterol or 24-methylene dihydroano-sterol, which are essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1]

Synthetic Pathway Overview

The synthesis of Prothioconazole from 2-(2-Chlorophenyl)cyclopropanecarboxylic acid involves a multi-step process. The carboxylic acid is first converted to its corresponding acid chloride, which is a more reactive intermediate for subsequent reactions. This acid chloride is then used to introduce the 2-(2-chlorophenyl)cyclopropyl moiety into the final fungicide structure.

Caption: Synthetic pathway for Prothioconazole.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Chlorophenyl)cyclopropanecarbonyl chloride

This protocol details the conversion of the carboxylic acid to its acid chloride, a crucial step for subsequent acylation reactions.

Materials:

-

2-(2-Chlorophenyl)cyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or other inert solvent

-

Dry reaction vessel with a reflux condenser and stirring apparatus

Procedure:

-

In a dry reaction vessel, suspend 2-(2-Chlorophenyl)cyclopropanecarboxylic acid (1 equivalent) in anhydrous toluene.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature with constant stirring.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 2-(2-Chlorophenyl)cyclopropanecarbonyl chloride. The product can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of Prothioconazole (Conceptual Steps)

The detailed industrial synthesis of Prothioconazole is proprietary. However, based on patent literature, the synthesis proceeds via the formation of a key intermediate, 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione.[1][2] The synthesis of this intermediate involves the reaction of a derivative of 2-(2-chlorophenyl)cyclopropanecarbonyl chloride with other precursors to form the triazolinthione ring system.

A general representation of the subsequent steps would involve:

-

Friedel-Crafts Acylation: The prepared acid chloride is reacted with a suitable aromatic compound under Friedel-Crafts conditions to form a ketone intermediate.

-

Introduction of the Triazole Moiety: The ketone intermediate undergoes a series of reactions to introduce the 1,2,4-triazole ring.

-

Thionation: A final step involves the conversion of a carbonyl group on the triazole ring to a thiocarbonyl group to yield Prothioconazole.

Due to the proprietary nature of the exact manufacturing process, specific reagents and reaction conditions for these latter steps are not publicly available in detail.

Quantitative Data

The following table summarizes the key information regarding Prothioconazole.

| Parameter | Value | Reference |

| Chemical Name | 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione | [2] |

| CAS Registry No. | 178928-70-6 | [2] |

| Fungicidal Class | Triazolinthione (Demethylation Inhibitor - DMI) | [1] |

| Mode of Action | Inhibition of ergosterol biosynthesis | [1] |

Other Potential Agrochemical Applications

While the synthesis of Prothioconazole is the most prominent application, the 2-(2-chlorophenyl)cyclopropane carboxylic acid scaffold holds potential for the development of other agrochemicals.

Insecticidal Applications (Pyrethroid Esters)

Cyclopropanecarboxylic acids are the foundational acid moiety for a large class of synthetic insecticides known as pyrethroids.[3][4] These compounds are esters of a cyclopropanecarboxylic acid and a suitable alcohol. The insecticidal activity of pyrethroids is often influenced by the substituents on the cyclopropane ring. While many commercial pyrethroids feature a dimethyl-substituted cyclopropane ring, the introduction of a substituted phenyl group, such as the 2-chlorophenyl group, can modulate the insecticidal spectrum and efficacy.

Caption: General workflow for pyrethroid synthesis.

Experimental Protocol 3: General Synthesis of Pyrethroid Esters

This protocol outlines a general method for the esterification of 2-(2-Chlorophenyl)cyclopropanecarbonyl chloride with a suitable alcohol to produce a pyrethroid-like compound.

Materials:

-

2-(2-Chlorophenyl)cyclopropanecarbonyl chloride

-

Appropriate alcohol (e.g., 3-phenoxybenzyl alcohol)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Base (e.g., pyridine, triethylamine)

-

Reaction vessel with stirring apparatus

Procedure:

-

In a reaction vessel, dissolve the alcohol (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 2-(2-Chlorophenyl)cyclopropanecarbonyl chloride (1 equivalent) in the same solvent to the cooled alcohol solution with vigorous stirring.

-

Allow the reaction to proceed at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, a dilute acid solution (to remove the base), and then a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrethroid ester.

-

Purify the product by column chromatography on silica gel.

Quantitative Data on Insecticidal Activity

Specific data on the insecticidal activity of pyrethroids derived from 2-(2-Chlorophenyl)cyclopropanecarboxylic acid is not widely available in public literature. However, a study on related compounds, methyl (1S, 3S)-3-[(Z)-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropane-1-carboxylate, showed significant insecticidal activity, with 90% mortality against Ascia monuste orseis and 100% against Tuta absoluta and Periplaneta americana.[3][5] This suggests that the presence of a chlorophenyl group can contribute positively to the insecticidal properties of pyrethroid esters.

| Compound Class | Target Pests | Efficacy | Reference |

| Phenyl-substituted Pyrethroid Esters | Lepidoptera, Blattodea | High Mortality | [3][5] |

Herbicidal Applications

Derivatives of carboxylic acids, including those with a cyclopropane moiety, have been explored for their herbicidal properties.[6][7] The mode of action for such herbicides can vary widely. For instance, some cyclopropane-1,1-dicarboxylic acid analogues have been found to inhibit ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway of plants.[6] While specific herbicidal data for derivatives of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid is limited, the general structural motif suggests potential for development in this area.

Caption: Agrochemical applications of the title compound.

2-(2-Chlorophenyl)cyclopropanecarboxylic acid is a versatile intermediate with a proven application in the synthesis of the commercially successful fungicide, Prothioconazole. Its structural characteristics also indicate significant potential for the development of novel insecticides and herbicides. Further research into the synthesis and biological evaluation of new derivatives of this compound could lead to the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.

References

- 1. WO2022018767A1 - Agrochemical composition comprising sdhi fungicides. - Google Patents [patents.google.com]

- 2. EP3058824A1 - Active compound combinations comprising prothioconazole and fluxapyroxad for controlling corn diseases - Google Patents [patents.google.com]

- 3. Synthesis and insecticidal activity of new pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Coupling with 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of amide derivatives of 2-(2-chlorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry. The efficient formation of amide bonds is a critical step in the development of novel therapeutic agents. This document outlines three common and effective protocols, presents representative quantitative data for comparison, and includes detailed experimental methodologies.

Introduction to Amide Bond Formation

The formation of an amide bond is a fundamental transformation in organic synthesis, central to the construction of peptides and the derivatization of carboxylic acids and amines in drug discovery. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride, or by using coupling reagents that form a highly reactive intermediate in situ.

Common Synthetic Methods

Several reliable methods are available for the preparation of amides from 2-(2-chlorophenyl)cyclopropanecarboxylic acid. The choice of method often depends on the scale of the reaction, the steric and electronic properties of the amine, and the desired purity of the final product. The most prevalent methods include:

-

Acyl Chloride (Schotten-Baumann) Method: A classic and robust method involving the reaction of an amine with a pre-formed or in situ-generated acyl chloride.

-

Carbodiimide Coupling: This method utilizes coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

-

Uronium/Aminium Salt Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are particularly useful for sterically hindered substrates and for minimizing racemization.

Data Presentation

The following table summarizes typical quantitative data for the amide coupling of 2-(2-chlorophenyl)cyclopropanecarboxylic acid with a representative primary amine (e.g., benzylamine) using the three different protocols detailed below.

| Coupling Method | Coupling Reagent/Activating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Triethylamine (TEA) | Dichloromethane (DCM) | 2 - 4 | 85 - 95 |

| Carbodiimide | EDC / HOBt | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 12 - 24 | 75 - 90 |

| Uronium Salt | HATU | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | 2 - 6 | 80 - 95 |

Experimental Protocols

Protocol 1: Acyl Chloride Method

This method involves the conversion of the carboxylic acid to its corresponding acyl chloride, which then readily reacts with the amine.

Step 1: Formation of the Acyl Chloride

-

To a solution of 2-(2-chlorophenyl)cyclopropanecarboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of acid) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-(2-chlorophenyl)cyclopropanecarbonyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol of acid).

-

In a separate flask, dissolve the desired primary or secondary amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

-

Cool the amine solution to 0 °C and slowly add the solution of the acyl chloride dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Carbodiimide Coupling using EDC/HOBt